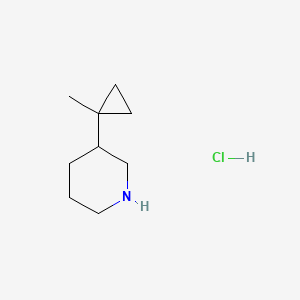

3-(1-Methylcyclopropyl)piperidinehydrochloride

Beschreibung

3-(1-Methylcyclopropyl)piperidine hydrochloride is a piperidine derivative featuring a methylcyclopropyl substituent at the 3-position of the piperidine ring.

Eigenschaften

Molekularformel |

C9H18ClN |

|---|---|

Molekulargewicht |

175.70 g/mol |

IUPAC-Name |

3-(1-methylcyclopropyl)piperidine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H |

InChI-Schlüssel |

XYEBUFCVGDOCIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)C2CCCNC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Piperidine Derivatives via Pyrroline Alkylation and Ring Expansion

a. Starting Material Preparation

The synthesis begins with the formation of substituted pyrrolines, which serve as precursors for piperidine derivatives. These pyrrolines are typically prepared through condensation reactions involving aldehydes and amines, followed by reduction:

- Reaction: Aldehyde + Amine → Pyrroline (via imine formation and subsequent reduction)

- Reagents: Formaldehyde or other aldehydes, primary amines, reducing agents like sodium borohydride or catalytic hydrogenation.

The pyrroline ring undergoes alkylation at the 1-position with suitable alkylating agents, such as methyl iodide or methyl triflate, to introduce the methyl group:

Pyrroline + CH3I (or CH3OTf) → 1-Methylpyrroline (alkylated intermediate)

- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at 0–25°C.

- Base: Potassium carbonate or sodium bicarbonate to facilitate nucleophilic substitution.

c. Ring Expansion to Piperidine

The alkylated pyrroline is subjected to ring expansion via heating or catalytic conditions:

- Method: Heating the bicyclic pyrrolinium salt (formed during alkylation) at 100–250°C induces ring expansion to form the piperidine ring.

- Reaction: Bicyclic pyrrolinium salt → 3-alkylene-piperidine derivative.

This process is supported by the literature, where heating the pyrrolinium salts causes ring expansion, yielding the desired piperidine core with specific substituents.

Synthesis of 3-(1-Methylcyclopropyl)piperidine

a. Construction of the Cyclopropyl Moiety

The key feature of the target compound is the 1-methylcyclopropyl group attached to the piperidine ring. The cyclopropyl group can be introduced via:

- Cyclopropanation of alkenes: Using Simmons–Smith reagent (CH2I2 + Zn) on suitable olefins.

- Preparation of cyclopropyl methyl intermediates: Starting from cyclopropylmethyl halides or alcohols, which are then used in subsequent alkylation steps.

b. Coupling with the Piperidine Ring

The cyclopropylmethyl intermediate reacts with the piperidine core via nucleophilic substitution or reductive amination:

- Method: Nucleophilic attack of the cyclopropylmethyl group on the nitrogen of the piperidine ring or vice versa.

- Reagents: Alkyl halides (e.g., cyclopropylmethyl chloride), base, and solvents like acetonitrile or ethanol.

c. Final Methylation and Salt Formation

The last steps involve methylation of the nitrogen atom to form the N-methylpiperidine:

- Reagents: Methyl iodide or methyl triflate.

- Conditions: Reflux in an inert solvent such as acetonitrile.

- Salt Formation: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or ethanol).

Purification and Characterization

The synthesized 3-(1-methylcyclopropyl)piperidinehydrochloride is purified through recrystallization from solvents like ethanol, ethyl acetate, or chloroform. Crystals are characterized by:

- FT-IR spectroscopy: Confirming functional groups (e.g., C–Cl, C=O, N–H).

- NMR spectroscopy: Confirming the structure and substitution pattern.

- Mass spectrometry: Confirming molecular weight.

- X-ray crystallography: Validating the three-dimensional structure.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pyrroline formation | Aldehyde + Amine | Ethanol | Reflux | 4–8 hrs | 75–80% | Purify via distillation or crystallization |

| 2 | Alkylation at 1-position | Alkyl halide (e.g., CH3I) | DMF | 0–25°C | 1–18 hrs | 70–85% | Use base like K2CO3 |

| 3 | Ring expansion | Heated pyrrolinium salt | - | 100–250°C | 2–6 hrs | 60–70% | Monitor by TLC |

| 4 | Cyclopropyl group introduction | Cyclopropylmethyl halide | Acetonitrile | Reflux | 4–12 hrs | 50–65% | Use base (e.g., K2CO3) |

| 5 | Methylation of nitrogen | Methyl iodide | Ethanol | Reflux | 4–8 hrs | 80–90% | Convert free base to hydrochloride with HCl |

Notes on Literature and Method Validation

- The synthesis pathway aligns with methods described in patents and research articles focusing on piperidine derivatives, notably the alkylation and ring expansion strategies.

- The use of pyrroline intermediates for ring expansion is well-documented, providing a versatile route to substituted piperidines.

- Cyclopropyl groups are introduced via cyclopropanation techniques, which are standard in heterocyclic chemistry, ensuring the formation of the desired cyclopropyl substituent at the nitrogen.

Analyse Chemischer Reaktionen

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A prominent method employs a Rhodium-catalyzed asymmetric reductive Heck reaction , which provides enantioenriched 3-piperidines. This involves:

-

Pyridine- and sp²-hybridized boronic acids as substrates.

-

A three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and subsequent reduction.

-

Functional group tolerance : Broad compatibility with aryl, heteroaryl, or vinyl boronic acids.

-

Scalability : Demonstrated on a 5 mmol scale, yielding 1.10 g of product with 81% yield and 96% enantiomeric excess (ee) .

Hydrogenation and Deprotection

Another approach uses Palladium-on-carbon-mediated hydrogenation followed by carbamate deprotection (e.g., using aqueous potassium hydroxide in methanol) to produce piperidines. For example, 3a (a tetrahydropyridine intermediate) was converted to piperidine derivatives in 76% yield over two steps .

| Method | Key Features | Yield | Enantiomeric Excess |

|---|---|---|---|

| Rh-Catalyzed Reductive Heck | Broad functional group tolerance, scalable, enantioselective | 81% | 96% ee |

| Hydrogenation/Deprotection | Access to clinically relevant compounds (e.g., Preclamol, Niraparib) | 76% | High purity |

Nucleophilic Substitution

The nitrogen atom in the piperidine ring acts as a nucleophile, enabling substitution reactions. This reactivity is critical for modifying the compound’s structure and functional properties.

Reductive Carbometalation

In Rh-catalyzed reactions, the mechanism involves:

-

Transmetalation : Exchange of the boronic acid ligand with the Rhodium complex.

-

Carbometalation : Regioselective insertion of the Rhodium complex into the dihydropyridine framework.

-

Protodemetalation : Release of the product via proton transfer, regenerating the catalyst .

This process enables the formation of 3-substituted tetrahydropyridines, which are precursors to piperidines.

Hydrogenation

Hydrogenation of tetrahydropyridine intermediates (e.g., 3a ) under catalytic conditions (e.g., Pd/C) reduces double bonds, forming piperidine rings. Subsequent deprotection (e.g., hydrolysis of carbamates) yields the final product .

Functionalization via Bromination

Tetrahydropyridine intermediates (e.g., 3a ) can undergo bromination (e.g., using NBS and methanol) to introduce substituents, yielding trisubstituted piperidines (e.g., 4 ) with 86% yield and 4:1 diastereomeric ratio .

Mechanistic Pathways in Rh-Catalyzed Reactions

Two distinct mechanisms have been proposed for Rh-catalyzed carbometalation:

-

Type I (Dihydropyridine-derived) : Protodemetalation occurs directly, releasing the product.

-

Type II (Dihydroquinoline-derived) : A 1,4-Rh shift precedes protodemetalation, influencing regioselectivity .

Protonation and Receptor Interactions

Piperidine derivatives like 3-(1-Methylcyclopropyl)piperidinehydrochloride exhibit pH-dependent protonation, which affects their biological activity. For example, protonated piperidine derivatives can form salt bridges with receptor residues (e.g., Glu172 in σ₁ receptors), enhancing binding affinity .

Dual H₃/Sigma-1 Receptor Ligands

Structural modifications (e.g., substituting piperidine cores) enable dual activity at histamine H₃ and sigma-1 receptors. For instance, compound 12 (a piperidine derivative) showed potent analgesic activity in neuropathic pain models, with hH₃R Ki = 7.7 nM and σ₁R Ki = 4.5 nM .

Functional Group Influence

The 1-methylcyclopropyl group introduces steric and electronic effects that modulate receptor selectivity. Comparisons with analogous compounds (e.g., piperazine vs. piperidine cores) highlight the importance of ring size and protonation states in biological activity .

Wissenschaftliche Forschungsanwendungen

3-(1-Methylcyclopropyl)piperidinehydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Methylcyclopropyl)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 4-(1-Methylcyclopropyl)piperidine Hydrochloride

The 4-substituted isomer shares the methylcyclopropyl group but differs in substituent placement. Key differences include:

Phenoxy-Substituted Piperidine Derivatives

3-(2-Methylphenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- Such structural differences may alter solubility and metabolic stability .

3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

Benzyl- and Alkyl-Substituted Piperidines

3-(3-Ethoxybenzyl)piperidine Hydrochloride

- Molecular Formula: Estimated as C₁₄H₂₂ClNO

- Molecular Weight : ~255.79 g/mol

- CAS Number: Not explicitly listed The ethoxybenzyl group introduces hydrogen-bonding capability, contrasting with the nonpolar methylcyclopropyl group. This could influence pharmacokinetic properties like membrane permeability .

1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride

- Molecular Formula: C₁₅H₂₄ClNO

- CAS Number: Not explicitly listed The extended alkyl chain and methoxy group may enhance CNS penetration compared to the compact methylcyclopropyl analog .

Pharmaceutical Analogs: Paroxetine Hydrochloride

- Molecular Formula: C₁₉H₂₀FNO₃·HCl

- Molecular Weight : 365.83 g/mol

- CAS Number : 78246-49-8 (anhydrous)

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), highlights how complex substituents (e.g., benzodioxol and fluorophenyl groups) confer biological activity. The methylcyclopropyl analog lacks these pharmacophores, suggesting distinct therapeutic applications .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-(1-Methylcyclopropyl)piperidine HCl | C₉H₁₈ClN | 175.70 | 2490432-60-3 | Methylcyclopropyl (4-position) |

| 3-(2-Methylphenoxy)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 1858256-18-4 | Phenoxy (2-methyl) |

| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.83 | 78246-49-8 | Benzodioxol, fluorophenyl |

| 3-(3-Ethoxybenzyl)piperidine HCl | C₁₄H₂₂ClNO | ~255.79 | N/A | Ethoxybenzyl |

Research Findings and Implications

- Phenoxy Derivatives: These compounds are often intermediates in drug synthesis, with safety data emphasizing rigorous handling protocols (e.g., gloves, eye protection) due to irritant properties .

- Pharmaceutical Relevance : Paroxetine’s success underscores the importance of aromatic substituents in CNS drugs, a feature absent in the methylcyclopropyl analog .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(1-methylcyclopropyl)piperidine hydrochloride, and how can researchers optimize reaction yields?

Synthesis typically involves cyclopropane ring formation followed by piperidine functionalization. A common approach is the use of palladium-catalyzed cross-coupling reactions to introduce the methylcyclopropyl group. For example, intermediates like 4-(1-methylcyclopropyl)piperidine derivatives can be synthesized via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) . Optimization strategies include:

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to stabilize intermediates.

- Catalyst selection : Pd(PPh₃)₄ or Ni catalysts improve cyclopropane ring formation efficiency.

- Purification : Column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing 3-(1-methylcyclopropyl)piperidine hydrochloride, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and cyclopropane protons as distinct singlets (δ 0.8–1.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity and molecular weight (e.g., [M+H⁺] at m/z 200–220) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .

Q. How should researchers assess the stability of 3-(1-methylcyclopropyl)piperidine hydrochloride under varying storage conditions?

Stability studies should evaluate:

- Temperature sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis or cyclopropane ring opening. Accelerated degradation studies (40°C/75% RH) predict shelf life .

- Light exposure : UV/Vis spectroscopy monitors photodegradation; amber glass vials are recommended .

- pH dependence : Conduct kinetic studies in buffers (pH 1–12) to identify degradation pathways (e.g., ring-opening at acidic pH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(1-methylcyclopropyl)piperidine derivatives?

Discrepancies may arise from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., oxidized cyclopropane derivatives) that interfere with assays .

- Receptor binding assays : Validate selectivity via competitive binding studies against related targets (e.g., opioid or serotonin receptors) .

- Species-specific metabolism : Compare hepatic microsomal stability across species (e.g., human vs. rodent) to contextualize in vivo results .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 3-(1-methylcyclopropyl)piperidine analogs?

- Substituent variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated or larger rings) or piperidine groups (e.g., N-methyl vs. N-aryl).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like sigma-1 receptors .

- Pharmacophore mapping : Identify critical electrostatic/hydrophobic interactions using 3D-QSAR .

Q. How can researchers design experiments to investigate the metabolic fate of 3-(1-methylcyclopropyl)piperidine hydrochloride?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Major pathways include N-demethylation and cyclopropane hydroxylation .

- Isotope labeling : Use ¹⁴C-labeled compounds to trace excretion routes in animal models.

- CYP enzyme inhibition : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolizing enzymes .

Safety and Compliance

Q. What safety protocols are essential for handling 3-(1-methylcyclopropyl)piperidine hydrochloride in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Perform reactions in fume hoods to limit inhalation exposure (TLV: <1 mg/m³) .

Q. How should researchers address discrepancies in reported storage conditions for this compound?

Conflicting recommendations (e.g., −20°C vs. 2–8°C) may reflect batch-specific stability. Validate storage conditions via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.